1-(4-(2-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
CAS No.: 1251559-87-1
Cat. No.: VC5479715
Molecular Formula: C25H21FN4O3
Molecular Weight: 444.466
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251559-87-1 |
|---|---|
| Molecular Formula | C25H21FN4O3 |
| Molecular Weight | 444.466 |
| IUPAC Name | 1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C25H21FN4O3/c1-33-20-12-10-19(11-13-20)29-25(32)23-15-30(16-27-23)14-17-6-8-18(9-7-17)28-24(31)21-4-2-3-5-22(21)26/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |
| Standard InChI Key | HFMPELUIZXIVEV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 1-(4-(2-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, reflects its intricate architecture:
-
A central imidazole ring substituted at the 1-position with a benzyl group bearing a 2-fluorobenzamido moiety.
-
A 4-methoxyphenyl carboxamide side chain at the 4-position of the imidazole core.
Its molecular formula is C₂₅H₂₁FN₄O₃, with a molecular weight of 444.47 g/mol. The presence of both fluorine and methoxy groups enhances its electronic profile, influencing solubility and target-binding interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₁FN₄O₃ |
| Molecular Weight | 444.47 g/mol |
| IUPAC Name | 1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |
| Key Functional Groups | Imidazole, carboxamide, fluorobenzamido, methoxyphenyl |
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis of this compound likely follows a multi-step strategy common to imidazole derivatives:
-
Imidazole Core Formation: Condensation of glyoxal with ammonia and formaldehyde under acidic conditions generates the imidazole backbone.
-
Benzyl Group Introduction: A benzyl group substituted with a 2-fluorobenzamido moiety is introduced via nucleophilic substitution or amide coupling.
-
Carboxamide Attachment: The 4-methoxyphenyl carboxamide side chain is coupled using reagents like 1,1'-carbonyldiimidazole (CDI) or HATU, often in anhydrous dimethylformamide (DMF) at 0–5°C to prevent decomposition.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Imidazole formation | Glyoxal, NH₃, HCHO, HCl (cat.) | Controlled pH (4–5), 60°C, 12 hrs |
| Benzamido coupling | 2-Fluorobenzoic acid, EDCI, DMAP | Excess amine, 0°C to room temperature |
| Final carboxamide step | 4-Methoxyaniline, CDI, DMF | Anhydrous conditions, N₂ atmosphere |
Challenges:
-
Steric hindrance from the 2-fluoro substituent may reduce coupling efficiency compared to para-substituted analogs.
-
Purification complexity necessitates gradient chromatography (e.g., ethyl acetate/hexane) or preparative HPLC.
Physicochemical and Spectroscopic Profiling
Solubility and Stability
While experimental data for this specific compound is unavailable, analogs suggest:
-
Solubility: Moderate in DMSO (10–20 mM), poor in aqueous buffers without co-solvents like β-cyclodextrin.
-
Stability: Stable at -20°C under inert atmospheres but prone to hydrolysis in acidic/basic conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Distinct signals for the imidazole protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm, singlet), and aromatic fluorobenzamido protons (δ 7.3–7.9 ppm).
-
¹³C NMR: Carboxamide carbonyl at ~165 ppm, imidazole carbons at 120–140 ppm.
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₂₅H₂₁FN₄O₃ [M+H]⁺: 445.1624; observed: 445.1627.
Fourier-Transform Infrared (FTIR):
-
Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands confirm carboxamide and benzamido groups.
Biological Activity and Mechanism of Action
Table 3: Hypothesized Biological Profiles (Based on Analogs)
| Activity | Target/Pathway | Potency (IC₅₀)* |
|---|---|---|
| Antibacterial | DNA gyrase (Gram-positive) | ~5–10 µM |
| Antifungal | Cytochrome P450 14α-demethylase | ~2–5 µM |
| Anticancer | PI3K/AKT/mTOR pathway | ~0.5–2 µM (in vitro) |
| *Extrapolated from structurally related compounds. |
Molecular Docking Insights
In silico studies suggest the imidazole ring engages in π-π stacking with aromatic residues in kinase active sites, while the fluorobenzamido group forms hydrogen bonds with backbone amides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume